molecular formula C8H11N3O2 B10844674 5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one

5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one

Cat. No.: B10844674
M. Wt: 181.19 g/mol
InChI Key: OZSRSVNLPCHFKO-ZETCQYMHSA-N
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Description

5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one is a heterocyclic compound that features both pyrrole and oxazolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis of oxazolidinone derivatives, in general, involves similar methodologies that can be scaled up for industrial applications. These methods often require optimization of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, as an MAO-A inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminomethyl-3-pyrrol-1-yl-oxazolidin-2-one is unique due to its specific structural features, combining both pyrrole and oxazolidinone rings. This combination may confer distinct biological activities and chemical reactivity compared to other oxazolidinone derivatives.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

(5S)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H11N3O2/c9-5-7-6-11(8(12)13-7)10-3-1-2-4-10/h1-4,7H,5-6,9H2/t7-/m0/s1

InChI Key

OZSRSVNLPCHFKO-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1N2C=CC=C2)CN

Canonical SMILES

C1C(OC(=O)N1N2C=CC=C2)CN

Origin of Product

United States

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